molecular formula C20H18N4O3 B2755331 7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-20-9

7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No. B2755331
CAS RN: 333773-20-9
M. Wt: 362.389
InChI Key: WLXYOMSAGLOEOH-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DEAC-225, and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Highly Sensitive Coumarin–Pyrazolone Probe for Cr3+ Detection

A compound related to 7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, namely COPYR, demonstrated significant potential as a fluorescent probe for detecting Cr3+ ions in living cells. The study revealed that COPYR interacts with Cr3+ ions to induce a quick color change and significant fluorescence quenching, which is advantageous for bioimaging applications (Mani et al., 2018).

Fluorescent Coumarin-based Probes for Cu2+ Detection

Research into the compound's derivatives showed its effectiveness in detecting Cu2+ ions selectively in aqueous solutions. This specificity is critical for applications in biological systems where the precise detection of copper ions is necessary (Peng, 2010).

Mercury Ion Detection in Aqueous Media

A novel chemosensor based on a similar compound structure was developed for detecting Hg2+ ions. This sensor exhibits a significant color change visible to the naked eye, demonstrating its potential for environmental monitoring and safety applications (Goswami et al., 2013).

properties

IUPAC Name

7-(diethylamino)-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-24(4-2)15-8-7-13-10-16(20(25)26-17(13)11-15)19-23-22-18(27-19)14-6-5-9-21-12-14/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXYOMSAGLOEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

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